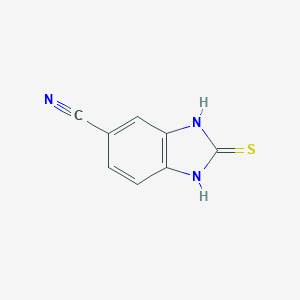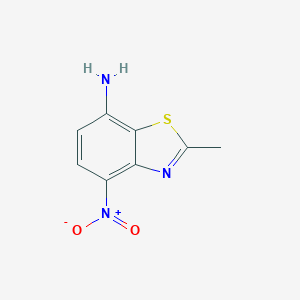
2-Methyl-4-nitro-7-aminobenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitro-7-aminobenzothiazole (MNABT) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 185-187°C. MNABT is a derivative of benzothiazole and contains a nitro and an amino group on its aromatic ring.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitro-7-aminobenzothiazole is not fully understood, but it is believed to involve the interaction of the nitro and amino groups with biological targets. 2-Methyl-4-nitro-7-aminobenzothiazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
2-Methyl-4-nitro-7-aminobenzothiazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 2-Methyl-4-nitro-7-aminobenzothiazole has also been shown to exhibit antioxidant activity and to scavenge free radicals. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-nitro-7-aminobenzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Methyl-4-nitro-7-aminobenzothiazole is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, 2-Methyl-4-nitro-7-aminobenzothiazole has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole can be difficult to work with in aqueous solutions, which can limit its use in biological systems.
Orientations Futures
There are several future directions for the study of 2-Methyl-4-nitro-7-aminobenzothiazole. One area of research is the development of 2-Methyl-4-nitro-7-aminobenzothiazole-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of 2-Methyl-4-nitro-7-aminobenzothiazole as a photosensitizer for photodynamic therapy. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole could be further studied for its potential applications in drug discovery and as a therapeutic agent for various diseases.
Méthodes De Synthèse
2-Methyl-4-nitro-7-aminobenzothiazole can be synthesized by the condensation of 2-methyl-4-nitroaniline and 2-mercaptobenzothiazole in the presence of a catalyst such as copper chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Methyl-4-nitro-7-aminobenzothiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Methyl-4-nitro-7-aminobenzothiazole has also been investigated as a potential fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
107603-46-3 |
|---|---|
Nom du produit |
2-Methyl-4-nitro-7-aminobenzothiazole |
Formule moléculaire |
C8H7N3O2S |
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
2-methyl-4-nitro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-10-7-6(11(12)13)3-2-5(9)8(7)14-4/h2-3H,9H2,1H3 |
Clé InChI |
NEMHWNLRKAYPMB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
Synonymes |
7-Benzothiazolamine,2-methyl-4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



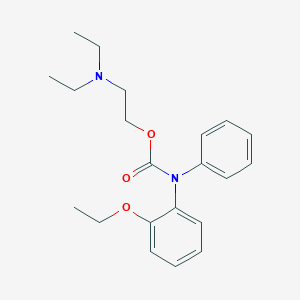
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
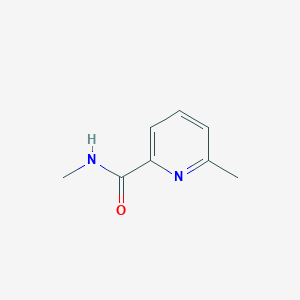
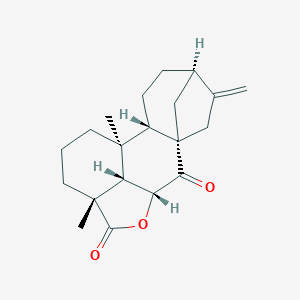
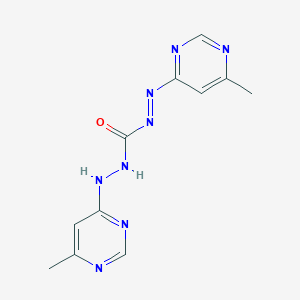

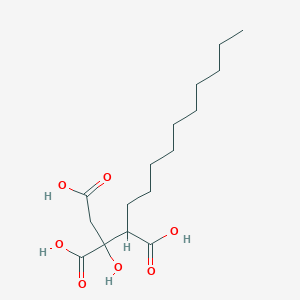
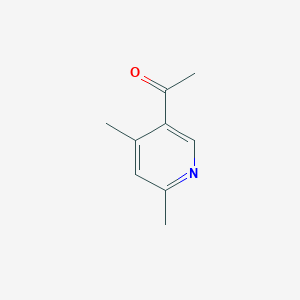
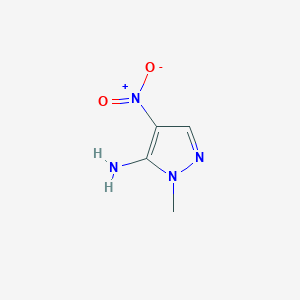
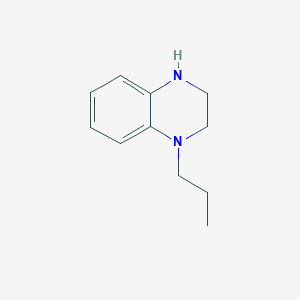

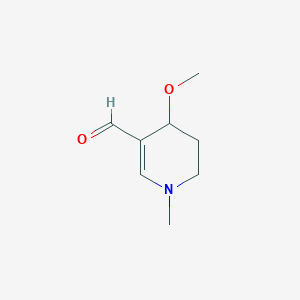
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
